molecular formula C12H18N2 B8797763 3-(Piperidin-4-ylmethyl)aniline

3-(Piperidin-4-ylmethyl)aniline

Cat. No.: B8797763
M. Wt: 190.28 g/mol
InChI Key: NWFKQZYOVDGMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-ylmethyl)aniline is an aniline derivative featuring a piperidin-4-ylmethyl group substituted at the 3-position of the aromatic ring. Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage with target receptors .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)aniline

InChI

InChI=1S/C12H18N2/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8,13H2

InChI Key

NWFKQZYOVDGMHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Piperidin-4-ylmethyl)aniline and its analogs, based on evidence-derived

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (Aniline) Piperidine Position Purity (%) CAS Number Key References
This compound* C₁₂H₁₇N₂† ~205.3† 3 4-ylmethyl - Not Available -
3-(Piperidin-1-ylmethyl)aniline C₁₂H₁₇N₂ 205.29 3 1-ylmethyl 95 93138-55-7
4-(Piperidin-1-ylmethyl)aniline C₁₂H₁₇N₂ 205.29 4 1-ylmethyl 98 29608-05-7
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline C₁₂H₁₅ClFN₂ 242.72 4 4-ylmethyl - 1299488-17-7
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S 256.33 4 1-ylsulfonyl - 6336-68-1
3-(4-Methyl-piperazin-1-ylmethyl)-aniline C₁₂H₁₉N₃ 205.30 3 4-Methyl-piperazine - 198281-55-9

†Calculated based on structural analogs.

Structural and Functional Differences

  • Substituent Position on Aniline : The 3-position substitution (as in this compound) may confer steric and electronic effects distinct from 4-substituted analogs like 4-(Piperidin-1-ylmethyl)aniline. For example, 3-substituted derivatives may exhibit altered binding affinities in receptor-ligand interactions .
  • Piperidine Substitution: The 4-ylmethyl group (vs. Piperidin-4-yl derivatives are more likely to adopt chair conformations, affecting their interaction with hydrophobic pockets in proteins .
  • Functional Group Modifications : The presence of sulfonyl (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) or halogen groups (e.g., 5-chloro-2-fluoro analog) introduces polarity or electron-withdrawing effects, impacting reactivity and stability .

Research Findings and Data

  • Purity and Quality : High-purity analogs (95–98%) are achievable, as demonstrated for 3-(Piperidin-1-ylmethyl)aniline and 4-(Piperidin-1-ylmethyl)aniline, ensuring reliability in research and industrial applications .
  • Similarity Scores : Computational analyses (e.g., ) rank 4-(Piperidin-1-ylmethyl)aniline (similarity score: 0.78) lower than 3-(Piperidin-4-ylmethyl)-1H-indole (score: 0.82), highlighting the impact of heterocyclic fusion on molecular similarity .
  • Regulatory Status : Sulfonyl-containing analogs like 3-[(Morpholin-4-yl)sulphonyl]aniline require compliance with safety regulations, though specific data for this compound remain undocumented .

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